Myristic Acid

Beschreibung

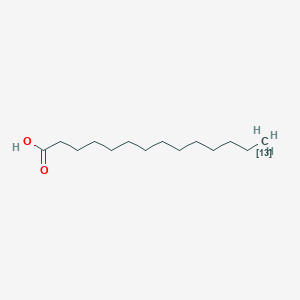

Tetradecanoic acid is a straight-chain, fourteen-carbon, long-chain saturated fatty acid mostly found in milk fat. It has a role as a human metabolite, an EC 3.1.1.1 (carboxylesterase) inhibitor, a Daphnia magna metabolite and an algal metabolite. It is a long-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a tetradecanoate.

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...Myristic Acid...

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Calodendrum capense, Camellia sinensis, and other organisms with data available.

This compound is a saturated long-chain fatty acid with a 14-carbon backbone. This compound is found naturally in palm oil, coconut oil and butter fat.

This compound is a saturated 14-carbon fatty acid occurring in most animal and vegetable fats, particularly butterfat and coconut, palm, and nutmeg oils. It is used to synthesize flavor and as an ingredient in soaps and cosmetics. (From Dorland, 28th ed). This compound is also commonly added to a penultimate nitrogen terminus glycine in receptor-associated kinases to confer the membrane localisation of the enzyme. this is achieved by the this compound having a high enough hydrophobicity to become incorporated into the fatty acyl core of the phospholipid bilayer of the plasma membrane of the eukaryotic cell.(wikipedia).

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A saturated 14-carbon fatty acid occurring in most animal and vegetable fats, particularly butterfat and coconut, palm, and nutmeg oils. It is used to synthesize flavor and as an ingredient in soaps and cosmetics. (From Dorland, 28th ed)

Structure

3D Structure

Eigenschaften

IUPAC Name |

tetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021666 | |

| Record name | Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White oily solid; [Hawley] Colorless, white, or faintly yellow solid; [CHEMINFO], Solid, hard, white, or faintly yellowish, somewhat glossy, crystalline solid | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetradecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myristic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1090/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

482.9 °F at 100 mmHg (NTP, 1992), 326.2 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform, Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene, In water, 22 mg/L at 30 °C, 0.00107 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Myristic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1090/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8622 at 129 °F (NTP, 1992) - Less dense than water; will float, 0.8622 at 54 °C/4 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 288 °F ; 5 mmHg at 345 °F; 760 mmHg at 604 °F (NTP, 1992), 0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily, white, crystalline solid, Crystals from methanol, Leaflets from ethyl ether | |

CAS No. |

544-63-8, 32112-52-0 | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead dimyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032112520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myristic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetradecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myristic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I3V7S25AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 °F (NTP, 1992), 53.9 °C | |

| Record name | TETRADECANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MYRISTIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Myristic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Physicochemical properties of myristic acid in aqueous solution

An In-depth Technical Guide to the Physicochemical Properties of Myristic Acid in Aqueous Solution

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically known as tetradecanoic acid, is a 14-carbon saturated fatty acid with the molecular formula C₁₄H₂₈O₂.[1] It is a white, crystalline solid naturally found in sources such as nutmeg, palm kernel oil, and coconut oil.[2] In research and pharmaceutical development, this compound and its ionized form, myristate, are of significant interest due to their surfactant properties and role in biological systems, particularly in the N-myristoylation of proteins which facilitates membrane association and signal transduction.[1]

The behavior of this compound in aqueous solutions is complex and governed by its low water solubility, its acidic nature, and its propensity to self-assemble into micelles above a certain concentration and pH. Understanding these physicochemical properties is critical for its application in drug formulation, as an excipient, and in biochemical assays. This guide provides a detailed overview of its key properties, experimental protocols for their determination, and graphical representations of the underlying principles.

Core Physicochemical Properties

The behavior of this compound in water is primarily dictated by its equilibrium between the insoluble protonated form (this compound) and the more soluble deprotonated anion (myristate). This equilibrium is governed by the solution's pH relative to the acid's pKa.

Acid Dissociation Constant (pKa)

The pKa is the pH at which the protonated (acid) and deprotonated (conjugate base) forms are present in equal concentrations. For long-chain fatty acids, the pKa can vary from its intrinsic value when the molecules are part of larger assemblies like micelles or membranes. However, for the monomer in solution, the value is consistent.

Table 1: Acid Dissociation Constant (pKa) of this compound

| Parameter | Value | Conditions |

| pKa | ~4.9 | In aqueous solution.[3] |

| Predicted pKa | 4.78 ± 0.10 | Computational prediction.[2] |

Aqueous Solubility

This compound is characterized by its very poor solubility in water, a consequence of its long, hydrophobic 14-carbon tail.[2] Its solubility is significantly influenced by both temperature and pH. As pH increases above the pKa, the acid is neutralized to form the myristate salt, which is more soluble.[4]

Table 2: Solubility of this compound in Water

| Temperature | Solubility (mg/L or ppm) | Notes |

| 20 °C | 20 | In neutral or acidic water.[5] |

| 25 °C | ~1.07 | In neutral or acidic water.[1][2] |

| 30 °C | 24 | In neutral or acidic water.[5] |

| 60 °C | 33 | In neutral or acidic water.[5] |

| 18 °C | < 100 | General observation.[2] |

Self-Aggregation and Micellization

In aqueous solutions, once the pH is high enough to form the myristate anion, these amphiphilic molecules will self-assemble into spherical structures called micelles to minimize the contact between their hydrophobic tails and water. This phenomenon occurs abruptly above a specific concentration known as the Critical Micelle Concentration (CMC). The aggregation behavior is primarily a property of the myristate salt (e.g., sodium myristate).

The CMC is sensitive to temperature and the ionic strength of the solution. Unlike many surfactants that show a U-shaped CMC vs. temperature curve, the CMC of sodium myristate increases slightly with temperature in the 25 to 45 °C range.[6] The addition of electrolytes (salts) shields the repulsion between the anionic headgroups, promoting micellization at a lower concentration.[7][8]

Table 3: Aggregation Properties of Sodium Myristate in Aqueous Solution

| Parameter | Value | Conditions |

| Critical Micelle Concentration (CMC) | ~4.5 mM | 25 °C, no added electrolytes.[6] |

| Increases slightly | Temperature range: 25 °C to 45 °C.[6] | |

| Decreases | With addition of electrolytes (e.g., NaCl).[6][7] | |

| Micelle Aggregation Number (N) | ~70 | 25 °C.[6] |

Visualized Physicochemical Pathways

The following diagrams illustrate the key equilibria and processes governing the behavior of this compound in an aqueous environment.

Caption: pH-dependent equilibrium of this compound and myristate anion.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Cas 544-63-8,this compound | lookchem [lookchem.com]

- 3. Fatty acid - Wikipedia [en.wikipedia.org]

- 4. This compound | C14H28O2 | CID 11005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijogst.put.ac.ir [ijogst.put.ac.ir]

An In-depth Technical Guide on the Cellular Uptake and Metabolic Fate of Myristic Acid

Introduction

Myristic acid, a 14-carbon saturated fatty acid (14:0), is a vital component in numerous cellular processes, extending beyond its role as a simple energy substrate.[1][2] Found in sources like nutmeg, palm kernel oil, and dairy fats, it plays a crucial role in cellular signaling, protein function, and membrane structure.[3][4] A key feature of this compound is its ability to be covalently attached to proteins in a process known as N-myristoylation, a modification critical for regulating protein localization and function.[3][5] This guide provides a comprehensive technical overview of the cellular mechanisms governing this compound uptake, its subsequent metabolic processing, and the experimental methodologies used to study these pathways. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's role in cellular biology.

Cellular Uptake and Intracellular Transport

The entry of this compound into the cell is a multi-step process involving transport across the plasma membrane and subsequent binding to intracellular proteins for trafficking.

1.1. Membrane Transport The uptake of long-chain fatty acids like this compound is a protein-mediated process.[6] While passive diffusion can occur, especially at non-physiological concentrations, the primary mechanism involves facilitated transport by membrane-associated proteins.[6] Key proteins implicated in this process include:

-

Fatty Acid Transport Proteins (FATPs): Members of the SLC27 gene family that facilitate the transport of fatty acids across the plasma membrane.

-

CD36 (Fatty Acid Translocase): A membrane glycoprotein (B1211001) that binds and transports long-chain fatty acids into the cell.[7] Its expression can be upregulated by this compound, suggesting a potential feedback mechanism to enhance fatty acid import.[7][8]

1.2. Intracellular Trafficking Once inside the cell, the hydrophobic nature of this compound necessitates a transport mechanism to shuttle it to different organelles for metabolism. This role is fulfilled by Fatty Acid-Binding Proteins (FABPs) .[9][10][11] These small, soluble proteins bind to fatty acids, increasing their effective solubility in the aqueous cytoplasm and directing them towards specific metabolic pathways, thereby preventing the toxic effects of free fatty acid accumulation.[11]

References

- 1. [New regulatory and signal functions for this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 6. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Research Portal [openresearch.surrey.ac.uk]

- 10. Importance of fatty acid binding proteins in cellular function and organismal metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

The Myristoyl Switch: A Technical Guide to Myristic Acid's Crucial Role in Cellular Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid, plays a pivotal, yet often understated, role in the intricate symphony of cellular communication. Its covalent attachment to proteins, a process termed N-myristoylation, acts as a critical molecular switch, modulating protein localization, protein-protein interactions, and the propagation of signals through complex transduction cascades. This in-depth technical guide provides a comprehensive overview of the function of this compound in cellular signaling, with a focus on the underlying molecular mechanisms, key protein players, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and target this fundamental post-translational modification.

The Chemistry and Enzymology of N-Myristoylation

N-myristoylation is the irreversible, covalent attachment of this compound to the N-terminal glycine (B1666218) residue of a target protein. This process is catalyzed by the enzyme N-myristoyltransferase (NMT), which utilizes myristoyl-CoA as the fatty acid donor. The reaction can occur either co-translationally, on a nascent polypeptide chain emerging from the ribosome, or post-translationally, following the proteolytic cleavage of a protein that exposes an internal glycine residue.

N-Myristoyltransferases (NMTs)

In humans, two NMT isoenzymes, NMT1 and NMT2, have been identified. These enzymes exhibit distinct but overlapping substrate specificities and play unique roles in cellular processes. NMTs recognize a consensus sequence on their substrate proteins, which minimally includes an N-terminal glycine. A serine at position 5 is also a common feature of the recognition motif.

The NMT Catalytic Mechanism

The catalytic cycle of NMT follows an ordered Bi-Bi kinetic mechanism. First, myristoyl-CoA binds to the enzyme, inducing a conformational change that creates a binding pocket for the N-terminal sequence of the substrate protein. The α-amino group of the N-terminal glycine then performs a nucleophilic attack on the thioester carbonyl of myristoyl-CoA, leading to the formation of a stable amide bond and the release of Coenzyme A.

Quantitative Insights into N-Myristoylation

To fully appreciate the impact of myristoylation on cellular signaling, it is essential to consider the quantitative aspects of the process, from enzyme kinetics to the thermodynamics of membrane association.

N-Myristoyltransferase Kinetics

The efficiency of N-myristoylation is determined by the kinetic parameters of NMTs for their substrates. While comprehensive kinetic data for a wide range of protein substrates is still being compiled, in vitro studies have begun to shed light on these parameters. It is noteworthy that while the catalytic efficiency (kcat/Km) can be similar for different acyl-CoA substrates in vitro, the binding affinity (Kd) of NMT for myristoyl-CoA is significantly higher, ensuring the high specificity of myristoylation in a cellular context where other fatty acyl-CoAs are present.

Table 1: Representative Kinetic and Affinity Data for N-Myristoylation

| Parameter | Substrate/Molecule | Value | Organism/System | Reference |

| NMT Kinetics | ||||

| Km (Myristoyl-CoA) | Human NMT1 | ~0.2 µM | In vitro | |

| Km (Acetyl-CoA) | Human NMT1 | ~2.4 µM | In vitro | |

| Kd (Myristoyl-CoA) | Human NMT1 | 14.7 nM | In vitro | |

| Kd (Acetyl-CoA) | Human NMT1 | 10.1 µM | In vitro | |

| Membrane Binding | ||||

| Kd | Myristoylated p60src peptide | 2.7 nM | Red cell membrane vesicles | |

| Kd | Myristoylated peptides (general) | ~10⁻⁴ M | Lipid bilayers | |

| Myristoyl Switch | ||||

| ΔGswitch | Hisactophilin | 2.0 kcal/mol | In vitro | |

| pKswitch | Hisactophilin | 6.95 | In vitro |

Note: This table presents a selection of available data. Further research is required to establish a comprehensive database of these parameters for a wider range of myristoylated proteins.

Mechanisms of Myristoylation-Dependent Signal Transduction

Myristoylation governs the function of signaling proteins through several key mechanisms, most notably by acting as a conditional membrane anchor. This targeting to cellular membranes is often regulated by "myristoyl switches," which allow for the dynamic control of protein localization and activity in response to specific cellular signals.

The Myristoyl-Electrostatic Switch

A prevalent mechanism for regulating the membrane association of myristoylated proteins is the myristoyl-electrostatic switch. This mechanism involves a bipartite signal: the myristoyl group, which provides a hydrophobic anchor into the lipid bilayer, and a nearby cluster of basic amino acid residues that interact with negatively charged phospholipids (B1166683) on the membrane surface. The synergistic action of these two signals ensures stable membrane association. This interaction can be reversed by the phosphorylation of serine or threonine residues within the basic region, which introduces negative charges, weakens the electrostatic attraction, and triggers the release of the protein from the membrane into the cytosol. A prime example of a protein regulated by this switch is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).

The Myristoyl-Conformational Switch

In this mechanism, the myristoyl group is sequestered within a hydrophobic pocket of the protein in its inactive state. Upon receiving a specific signal, such as the binding of a ligand (e.g., Ca2+) or a change in nucleotide-bound state (GDP to GTP), the protein undergoes a conformational change that expels the myristoyl group, making it available to interact with the cell membrane. This switch is exemplified by proteins like recoverin, a calcium sensor in retinal rod cells, and ARF (ADP-ribosylation factor) proteins.

Key Signaling Pathways Regulated by Myristoylation

Myristoylation is integral to the function of a multitude of proteins involved in a wide array of signaling pathways, from G-protein coupled receptor (GPCR) signaling to the regulation of apoptosis and cell proliferation.

G-Protein Signaling

The α-subunits of many heterotrimeric G-proteins are N-myristoylated. This modification is crucial for their association with the plasma membrane, where they can interact with GPCRs and downstream effectors. The myristoyl group, in concert with palmitoylation in some cases, ensures the proper localization and cycling of Gα subunits between their active (GTP-bound) and inactive (GDP-bound) states.

Src Family Kinases and Regulation of Cell Growth

Src family kinases are non-receptor tyrosine kinases that play central roles in regulating cell proliferation, differentiation, and survival. The N-terminal myristoylation of Src is essential for its localization to the plasma membrane, a prerequisite for its activation and subsequent phosphorylation of downstream targets. The myristoyl group, in conjunction with a polybasic region, mediates this membrane targeting. In some contexts, the myristoyl group may also allosterically regulate Src kinase activity.

Apoptosis

Myristoylation also plays a critical role in the regulation of programmed cell death, or apoptosis. In this context, myristoylation is often a post-translational event. During apoptosis, caspases, the key executioner enzymes of this process, cleave specific substrate proteins, exposing a new N-terminal glycine residue. This newly exposed glycine can then be myristoylated by NMTs. This post-translational myristoylation can target the cleaved protein fragment to new subcellular locations, often to mitochondria, where it can promote the apoptotic cascade. A well-studied example is the pro-apoptotic protein Bid, which, upon cleavage by caspase-8, becomes myristoylated and translocates to the mitochondria to induce the release of cytochrome c.

Experimental Protocols for Studying N-Myristoylation

A variety of experimental techniques are employed to identify and characterize myristoylated proteins and to elucidate the functional consequences of this modification.

Metabolic Labeling with this compound Analogs

This technique involves incubating cells with a modified this compound analog that can be subsequently detected.

-

Radioactive Labeling: Historically, [³H]-myristic acid was used. Labeled proteins are then detected by autoradiography. This method is highly sensitive but involves the use of radioactivity and long exposure times.

-

Bio-orthogonal Labeling: A more modern approach utilizes this compound analogs containing a bio-orthogonal functional group, such as an azide (B81097) or an alkyne (e.g., azidomyristate). These analogs are incorporated into proteins by the cell's endogenous machinery. Following cell lysis, the tagged proteins can be "clicked" to a reporter molecule, such as biotin (B1667282) for affinity purification or a fluorophore for in-gel detection. This method offers high sensitivity and avoids the use of radioactivity.

Workflow for Bio-orthogonal Labeling:

Identification of Myristoylated Proteins by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for identifying myristoylated proteins and mapping the site of modification.

-

Bottom-up Proteomics: In a typical workflow, protein extracts are digested with a protease (e.g., trypsin). The resulting peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The myristoyl group adds a characteristic mass shift of 210.198 Da to the N-terminal glycine-containing peptide. The fragmentation pattern of the peptide in the MS/MS spectrum confirms the sequence and the presence of the modification.

-

Enrichment Strategies: Due to the low abundance of many myristoylated proteins, enrichment steps are often necessary prior to MS analysis. This can be achieved through affinity purification of proteins labeled with a biotinylated this compound analog or by exploiting the hydrophobicity of the myristoyl group to enrich for modified peptides.

Myristoylation as a Therapeutic Target

The critical role of N-myristoylation in various disease-related signaling pathways has made NMTs attractive targets for drug development.

NMT Inhibitors

Small molecule inhibitors of NMTs have been developed and are being investigated for their therapeutic potential in a range of diseases, including cancer, fungal infections, and viral infections. By blocking the myristoylation of key signaling proteins, these inhibitors can disrupt pathways that are essential for the proliferation of cancer cells or the life cycle of pathogens.

Conclusion

This compound, through the process of N-myristoylation, functions as a dynamic and versatile regulator of cellular signal transduction. The myristoyl group acts as a molecular switch, controlling the subcellular localization and activity of a diverse array of signaling proteins. A thorough understanding of the mechanisms of myristoylation, the proteins it modifies, and the pathways it regulates is crucial for advancing our knowledge of fundamental cell biology and for the development of novel therapeutic strategies targeting diseases driven by aberrant signaling. The continued development of sophisticated experimental techniques will undoubtedly uncover further intricacies of this essential post-translational modification and its role in health and disease.

Myristic Acid: A Central Precursor in the Synthesis of Bioactive Lipids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Myristic acid, a 14-carbon saturated fatty acid (14:0), is a pivotal molecule in cellular biology, extending far beyond its structural role in lipid membranes. It serves as a critical precursor for a diverse array of bioactive lipids that are integral to cellular signaling, protein trafficking, and metabolic regulation. This technical guide provides a comprehensive overview of the metabolic pathways originating from this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the core biological processes for professionals engaged in research and drug development.

N-Myristoylation: A Ubiquitous and Vital Protein Modification

The most prominent role of this compound as a precursor is in the process of N-myristoylation. This irreversible post-translational modification involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins.[1][2] This process is catalyzed by the enzyme N-myristoyltransferase (NMT).[2] N-myristoylation is crucial for mediating protein-protein interactions, subcellular localization, and the overall function of numerous signaling proteins.[1][3]

The N-Myristoylation Signaling Pathway

The journey of this compound into a functional protein modification begins with its activation to myristoyl-CoA by Acyl-CoA synthetase. Subsequently, NMT facilitates the transfer of the myristoyl moiety to the target protein.

Figure 1: N-Myristoylation Signaling Pathway.

Quantitative Data: N-Myristoyltransferase Substrate Specificity

The efficiency of N-myristoylation is dependent on the substrate sequence. The kinetic parameters of human NMT1 and NMT2 for various peptide substrates have been characterized, providing insights into their substrate preferences.

| Enzyme | Peptide Substrate (Origin) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Human NMT1 | GSSKSKPK-NH₂ (c-Src) | 5.0 ± 0.8 | 0.015 ± 0.001 | 3,000 | [4] |

| Human NMT1 | GCVLSAHK-NH₂ (ARF1) | 2.5 ± 0.3 | 0.020 ± 0.001 | 8,000 | [5] |

| Human NMT2 | GSSKSKPK-NH₂ (c-Src) | 17 ± 2 | - | - | [6] |

| Human NMT2 | GCVLSAHK-NH₂ (ARF1) | 3.2 ± 0.5 | 0.025 ± 0.002 | 7,812 | [5] |

Table 1: Kinetic Parameters of Human N-Myristoyltransferases for Peptide Substrates.

Experimental Protocol: Fluorescence-Based N-Myristoyltransferase (NMT) Activity Assay

This protocol outlines a sensitive, non-radioactive method for measuring NMT activity by detecting the release of Coenzyme A (CoA).[7]

Materials:

-

Recombinant human NMT1 or NMT2

-

Myristoyl-CoA

-

Peptide substrate (e.g., from c-Src: GSSKSKPK-amide)

-

7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)

-

Assay Buffer: 50 mM HEPES pH 7.4, 1 mM DTT, 1 mM EDTA

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the peptide substrate in the assay buffer.

-

In the wells of the microplate, combine the assay buffer, myristoyl-CoA (final concentration, e.g., 10 µM), and CPM (final concentration, e.g., 5 µM).

-

Add the peptide substrate to the wells (final concentration, e.g., 20 µM).

-

Initiate the reaction by adding the NMT enzyme (final concentration, e.g., 50 nM).

-

Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 470 nm in a microplate reader set to 37°C.[7]

-

The rate of increase in fluorescence is proportional to the rate of CoA production and thus NMT activity.

Role of this compound in Sphingolipid and Diacylglycerol Metabolism

This compound is not only a substrate for protein modification but also a key player in the synthesis of other bioactive lipids, including sphingolipids and diacylglycerols.

This compound in Sphingolipid Biosynthesis

This compound can be utilized in two ways in sphingolipid metabolism. It can be incorporated as the N-acyl chain in canonical d18-sphingolipids. Additionally, myristoyl-CoA can serve as a substrate for serine palmitoyltransferase (SPT), initiating the synthesis of non-canonical d16-sphingoid bases.[8][9]

Figure 2: this compound's Dual Role in Sphingolipid Synthesis.

Quantitative Lipidomics of this compound-Treated Hepatocytes

Treatment of human hepatoma HepG2 cells with this compound significantly remodels the cellular sphingolipid profile.

| Sphingolipid Species | Control (pmol/mg protein) | 50 µM this compound (pmol/mg protein) | Fold Change | Reference |

| d18:1-C14:0 Ceramide | 1.5 ± 0.3 | 12.8 ± 2.1 | 8.53 | [8] |

| d16:1-C14:0 Ceramide | 0.2 ± 0.05 | 3.5 ± 0.6 | 17.5 | [8] |

| Total Ceramides | 110.2 ± 15.4 | 155.6 ± 18.9 | 1.41 | [8] |

| Total Sphingomyelins | 95.7 ± 11.2 | 70.3 ± 8.5 | 0.73 | [8] |

Table 2: Changes in Sphingolipid Levels in HepG2 Cells Treated with this compound.

This compound and Diacylglycerol (DAG) Signaling

This compound has been shown to increase the protein levels of diacylglycerol kinase (DGK) δ, an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). This modulation of the DAG/PA balance has significant implications for cellular signaling cascades.

Figure 3: Modulation of Diacylglycerol Signaling by this compound.

Experimental Protocol: Diacylglycerol Kinase (DGK) Activity Assay

This protocol measures DGK activity by quantifying the conversion of DAG to radiolabeled PA.[10]

Materials:

-

Cell lysates or purified DGK

-

DAG substrate vesicles

-

[γ-³²P]ATP

-

Kinase reaction buffer (50 mM MOPS pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 100 mM NaCl)

-

Lipid extraction solvents (Chloroform:Methanol:HCl)

-

TLC plates and developing solvent (Chloroform:Methanol:Acetic Acid)

-

Phosphorimager

Procedure:

-

Prepare substrate vesicles containing DAG by sonication or extrusion.

-

In a microfuge tube, combine the cell lysate or purified enzyme with the DAG vesicles in the kinase reaction buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction and extract the lipids using a Chloroform:Methanol:HCl mixture.

-

Separate the lipids by thin-layer chromatography (TLC).

-

Visualize and quantify the ³²P-labeled phosphatidic acid using a phosphorimager.

This compound Elongation and Desaturation

This compound can be further metabolized through elongation and desaturation pathways to generate other biologically important fatty acids.

Quantitative Analysis of this compound Metabolism

Studies in cultured rat hepatocytes have quantified the metabolic fate of this compound compared to palmitic acid.

| Metabolic Fate | This compound (14:0) (% of initial radioactivity after 4h) | Palmitic Acid (16:0) (% of initial radioactivity after 4h) |

| Cellular Uptake | 86.9 ± 0.9 | 68.3 ± 5.7 |

| Incorporation into Cellular Lipids | 33.4 ± 2.8 | 34.9 ± 9.3 |

| β-oxidation Products | 14.9 ± 2.2 | 2.3 ± 0.6 |

| Elongation Product (16:0 from 14:0) | 12.2 ± 0.8 (after 12h) | 5.1 ± 1.3 (18:0 from 16:0 after 12h) |

Table 3: Comparative Metabolism of Myristic and Palmitic Acids in Rat Hepatocytes.

Experimental Workflows for Studying this compound-Derived Bioactive Lipids

A systematic approach is required to investigate the diverse roles of this compound as a precursor. The following workflow outlines a general strategy for studying myristoylated proteins and their membrane interactions.

Figure 4: General Experimental Workflow.

Experimental Protocol: Subcellular Fractionation for Isolation of Membrane-Bound Proteins

This protocol describes a method to separate cytosolic and membrane fractions from cultured cells.[3]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Hypotonic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors)

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes to allow cells to swell.

-

Lyse the cells by dounce homogenization (e.g., 20-30 strokes with a tight-fitting pestle).

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

-

The resulting supernatant is the cytosolic fraction. The pellet contains the total membrane fraction.

-

Wash the membrane pellet with PBS and resuspend in a suitable buffer for downstream applications.

Experimental Protocol: Liposome Co-sedimentation Assay for Protein-Membrane Interaction

This assay assesses the binding of a protein to liposomes of a defined lipid composition.

Materials:

-

Purified recombinant myristoylated protein

-

Lipids (e.g., POPC, POPS, PI(4,5)P₂) in chloroform

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Binding Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)

-

Ultracentrifuge

Procedure:

-

Prepare a lipid mixture in a glass vial and dry it to a thin film under a stream of nitrogen.

-

Hydrate the lipid film in the binding buffer to form multilamellar vesicles.

-

Create unilamellar vesicles (liposomes) by extruding the lipid suspension through a polycarbonate membrane.

-

Incubate the purified protein with the liposomes at room temperature for 30 minutes.

-

Pellet the liposomes by ultracentrifugation (e.g., 150,000 x g for 30 minutes).

-

Carefully separate the supernatant (unbound protein) from the pellet (liposome-bound protein).

-

Analyze both fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the extent of protein binding to the liposomes.

References

- 1. UWPR [proteomicsresource.washington.edu]

- 2. Crude Membrane Fractionation of Cultured Cells [protocols.io]

- 3. Sequential fractionation and isolation of subcellular proteins from tissue or cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. molbiolcell.org [molbiolcell.org]

- 6. This compound Regulates Triglyceride Production in Bovine Mammary Epithelial Cells through the Ubiquitination Pathway [mdpi.com]

- 7. A protocol for the systematic and quantitative measurement of protein-lipid interactions using the liposome-microarray-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of Fatty Acid Elongation and Desaturation Steps in Fusarium lateritium by Quantitative Two-dimensional Deuterium NMR Spectroscopy in Chiral Oriented Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound specifically stabilizes diacylglycerol kinase δ protein in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liposome binding assay [protocols.io]

The evolutionary conservation of protein N-myristoylation

An In-Depth Technical Guide to the Evolutionary Conservation of Protein N-myristoylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein N-myristoylation is a crucial and evolutionarily conserved lipid modification found across a vast range of eukaryotes, from single-celled yeasts to complex mammals.[1] This process, catalyzed by the enzyme N-myristoyltransferase (NMT), involves the irreversible attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine (B1666218) residue of a specific subset of proteins.[2] This modification is fundamental for a wide array of cellular processes, including signal transduction, protein-protein interactions, and the targeting of proteins to cellular membranes.[3] The essential nature of NMT for cell viability in many organisms, coupled with structural differences in the enzyme across taxa, has positioned it as a promising therapeutic target for infectious diseases and cancer.[2][4] This guide provides a comprehensive overview of the conservation of N-myristoylation, details key experimental methodologies, and presents quantitative data to illuminate the evolutionary landscape of this vital protein modification.

The N-myristoylation Machinery: N-myristoyltransferase (NMT)

N-myristoylation is catalyzed by N-myristoyltransferase (NMT), a member of the GCN5-related N-acetyltransferase (GNAT) protein superfamily.[4][5] NMT facilitates the transfer of myristate from myristoyl-coenzyme A (CoA) to the N-terminal glycine of nascent or cleaved polypeptide chains.[5] This modification can occur co-translationally, after the initiator methionine is cleaved by methionine aminopeptidase, or post-translationally, following the proteolytic cleavage of a protein that exposes an internal glycine residue.[4][6]

Evolutionary Divergence of NMT Isoforms

The NMT enzyme is ubiquitous and essential in eukaryotes.[2] However, the number of NMT genes varies significantly across different evolutionary lineages. Lower eukaryotes, such as Saccharomyces cerevisiae (yeast) and Drosophila melanogaster (fruit fly), typically possess a single NMT gene.[4] In contrast, most vertebrates, including humans and mice, have two distinct isozymes, NMT1 and NMT2, which are encoded by separate genes.[4][7][8] These isozymes share approximately 77% peptide sequence identity and have highly conserved C-terminal catalytic domains but more variable N-termini, suggesting distinct physiological roles.[4][8] Evolutionary analysis indicates that vertebrate NMT1 and NMT2 arose from a single ancestral gene.[7]

| Taxon Group | Organism Example | Number of NMT Genes | Reference(s) |

| Fungi | Saccharomyces cerevisiae | 1 | [4] |

| Candida albicans | 1 | [2] | |

| Protozoa | Leishmania major | 1 | [2] |

| Trypanosoma brucei | 1 | [2] | |

| Plasmodium falciparum | 1 | [2] | |

| Plants | Arabidopsis thaliana | 2 | [2] |

| Insects | Drosophila melanogaster | 1 | [4] |

| Mammals | Homo sapiens (Human) | 2 (NMT1, NMT2) | [4][6] |

| Mus musculus (Mouse) | 2 (NMT1, NMT2) | [6] |

Catalytic Mechanism and Structural Conservation

NMTs employ an ordered Bi-Bi kinetic mechanism.[9] First, myristoyl-CoA binds to the enzyme, inducing a conformational change. This is followed by the binding of the protein substrate. After the myristoyl group is transferred, the myristoylated protein is released, followed by the release of CoA.[9] The myristoyl-CoA binding site is highly conserved across species, from yeast to humans.[2] However, the C-terminal region, which is involved in recognizing the peptide substrate, shows greater divergence. This taxon-specific variation in substrate specificity is a key feature exploited in the development of selective NMT inhibitors against pathogens.[10][11]

Substrate Specificity and Conservation

NMTs recognize a specific sequence motif on their substrate proteins. The absolute requirement is a glycine residue at the N-terminus (position 1).[12] While there is variability, a general consensus sequence for the first six residues is G¹-X²-X³-X⁴-S⁵/T⁵-X⁶ , where X is any amino acid. The serine or threonine at position 5 is a common but not universal feature. The full recognition motif can extend up to 17 residues from the N-terminus, which are divided into three regions: a binding pocket (positions 1-6), a surface interaction region (positions 7-10), and a hydrophilic linker (positions 11-17).[13]

| Conserved Myristoylated Protein | Organism | N-terminal 10-residue Sequence | Reference(s) |

| c-Src Tyrosine Kinase | Human | GSSKSKPKDS | [14] |

| G-protein αi subunit | Human | GCTLSAEDKA | [15] |

| Calcineurin B | Bovine | GNEASYPLEM | [12] |

| ADP-ribosylation factor 1 (ARF1) | Yeast | GNVFSKIFKG | [9] |

| HIV-1 Gag | Virus | GARASVLSGG | [2] |

Functional Roles and The "Myristoyl Switch"

N-myristoylation is crucial for protein function, primarily by mediating weak and reversible interactions with cellular membranes.[4] This weak affinity is often insufficient for stable membrane anchoring on its own. Consequently, many myristoylated proteins require a "second signal" to achieve stable membrane localization.[4] This leads to a regulatory mechanism known as the "myristoyl switch."

The switch can be controlled in several ways:

-

Electrostatic Interactions: A cluster of basic (positively charged) amino acids near the myristoylated N-terminus can interact with acidic (negatively charged) phospholipids (B1166683) in the membrane, stabilizing the association. Phosphorylation of nearby residues can disrupt this interaction, causing the protein to translocate from the membrane to the cytosol.[3]

-

Dual Lipidation: The protein may undergo a second lipid modification, such as S-palmitoylation, which provides a stronger membrane anchor.

-

Ligand Binding: Conformational changes induced by ligand binding can expose or sequester the myristoyl group, thereby controlling its availability for membrane insertion.[3]

This regulatory mechanism is central to many signal transduction pathways, enabling rapid and flexible cellular responses.[15] Myristoylated proteins include a wide range of critical signaling molecules, such as Src family kinases, G-protein alpha subunits, and ADP-ribosylation factors (ARFs).[2][16]

Figure 1: The "Myristoyl Switch" mechanism for regulating protein localization.

N-myristoylation as a Therapeutic Target

The essentiality of NMT in pathogenic organisms like fungi (Candida albicans), protozoa (Trypanosoma brucei, Leishmania major, Plasmodium falciparum), and its role in viral replication (e.g., HIV Gag protein) makes it a validated drug target.[2][17][18] The taxonomic differences in NMT's substrate binding pocket allow for the design of inhibitors that are selective for the pathogen's enzyme over the human orthologs, minimizing host toxicity.[19][20] Furthermore, NMT is implicated in cancer, where it is often upregulated and myristoylates key oncoproteins like Src.[2][21]

References

- 1. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myristoylation - Wikipedia [en.wikipedia.org]

- 4. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 6. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMT - Phylogenetics [mendel.imp.ac.at]

- 11. [Evolutionary trace analysis of N-myristoyltransferase family] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of N-myristoylated proteins by reverse-phase high performance liquid chromatography of an azlactone derivative of N-myristoylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. N-Myristoyltransferase as a potential drug target in malaria and leishmaniasis | Parasitology | Cambridge Core [cambridge.org]

- 19. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]

- 20. researchgate.net [researchgate.net]

- 21. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]

The Myristic Acid Effect: A Technical Guide to its Impact on Lipid Bilayer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid, a 14-carbon saturated fatty acid (14:0), is a vital component in cellular biology, found abundantly in dairy fat and certain tropical oils.[1] Beyond its role in metabolism, its most significant function is the post-translational modification of proteins through N-myristoylation.[2] This process, where this compound is covalently attached to an N-terminal glycine (B1666218) residue of a target protein, is critical for mediating protein-membrane interactions, subcellular localization, and signal transduction.[2][3][4]

The physical presence of this compound, either as a free fatty acid or as part of a lipid anchor, directly influences the biophysical characteristics of the lipid bilayers it integrates with. Understanding these changes is crucial for researchers in drug development and cell biology, as alterations in membrane fluidity, thickness, and phase behavior can profoundly affect the function of membrane-bound proteins and cellular signaling pathways. This technical guide provides an in-depth analysis of this compound's impact on lipid bilayer properties, supported by quantitative data, detailed experimental protocols, and process visualizations.

Impact on Membrane Phase Behavior and Thermal Properties

The incorporation of this compound, a saturated fatty acid, into a phospholipid bilayer has a pronounced ordering effect. By inserting its straight acyl chain between phospholipid tails, it increases van der Waals interactions, leading to a more tightly packed and ordered membrane structure. This effect is quantitatively measured by changes in the main phase transition temperature (T(_m)), the temperature at which a bilayer transitions from a rigid gel state to a fluid liquid-crystalline state.

Differential Scanning Calorimetry (DSC) is the primary technique for determining these thermal properties. Studies on dipalmitoylphosphatidylcholine (DPPC) bilayers show that this compound raises the T(_m), indicating a stabilization of the gel phase.[5]

Table 1: Effect of Saturated Fatty Acids on the Main Phase Transition Temperature (T(_m)) of DPPC Bilayers

| Lipid Composition | Main Phase Transition Temperature (T(_m)) | Observation | Reference |

| Pure DPPC | ~41.5 °C | Baseline T(_m) for pure DPPC vesicles. | [6] |

| DPPC + this compound | Increased T(_m) | This compound raises the phase transition temperature, forming complexes with DPPC. | [5] |

| DPPC + Palmitic Acid | Increased T(_m) | Similar to this compound, this longer saturated fatty acid also stabilizes the gel phase. | [5] |

| DPPC + Stearic Acid | Increased T(_m) | The ordering effect is consistent among saturated fatty acids. | [5] |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[7]

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) by dissolving the desired lipids (e.g., DPPC and this compound) in an organic solvent like chloroform/methanol.

-

Dry the lipid mixture into a thin film under a stream of nitrogen gas, followed by vacuum desiccation for several hours to remove residual solvent.[8]

-

Hydrate (B1144303) the lipid film with an appropriate buffer solution (e.g., 10 mM Tris, pH 7.4) at a temperature above the T(_m) of the highest-melting-point component.

-

Vortex the suspension to form a milky dispersion of MLVs. The final lipid concentration is typically 5-10 mg/mL.

-

-

DSC Measurement:

-

Accurately load a known quantity of the lipid dispersion into a hermetically sealed DSC sample pan.

-

Load an equal volume of the corresponding buffer into a reference pan.

-

Place both pans into the calorimeter cell.

-

Perform an initial heating and cooling scan to ensure sample equilibration and assess the reversibility of the transition.[9]

-

Acquire data by heating the sample at a controlled scan rate (e.g., 1-2 °C/min). The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.[6]

-

-

Data Analysis:

-

The resulting thermogram plots excess heat capacity (Cp) versus temperature.

-

The T(_m) is identified as the temperature at the peak of the endothermic transition.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the transition peak. This value reflects the energy required to disrupt the ordered gel phase.[8]

-

Visualization: DSC Experimental Workflow

Caption: Workflow for analyzing lipid phase transitions using DSC.

Impact on Membrane Fluidity and Order

Membrane fluidity is a critical parameter that governs the lateral diffusion of lipids and proteins. As a saturated fatty acid, this compound decreases membrane fluidity by promoting a more ordered state. This is quantified using fluorescent probes whose spectral properties are sensitive to the local environment.

Probes like Laurdan and 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are commonly used. Laurdan's emission spectrum shifts in response to the polarity of its environment, which is related to water penetration at the glycerol (B35011) backbone level.[2] This shift is quantified by the Generalized Polarization (GP) value. An increase in GP corresponds to a more ordered, less fluid membrane. DPH measures rotational mobility within the hydrophobic core of the bilayer, quantified by fluorescence anisotropy (r). An increase in anisotropy indicates restricted motion and thus, lower fluidity.[10]

Table 2: Fluorescence-Based Parameters for Membrane Fluidity

| Parameter | Probe | Principle | Interpretation of Increased Value |

| Generalized Polarization (GP) | Laurdan | Emission spectrum shifts from ~490 nm (disordered) to ~440 nm (ordered). GP = (I({440}) - I({490}))/(I({440}) + I({490})).[2] | Increased lipid packing, decreased fluidity. |

| Fluorescence Anisotropy (r) | DPH | Measures the extent of rotational freedom of the probe within the bilayer core. | Restricted probe motion, decreased fluidity.[12] |

Experimental Protocol: Fluorescence Anisotropy Measurement

-

Sample Preparation:

-

Prepare large unilamellar vesicles (LUVs) using the extrusion method.

-

Add a fluorescent probe (e.g., DPH in methanol) to the lipid mixture in the organic solvent phase at a probe:lipid molar ratio of approximately 1:500.

-

Create a thin lipid film and hydrate with buffer as described in the DSC protocol.

-

The resulting MLV suspension is then extruded through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size distribution.

-

-

Anisotropy Measurement:

-

Use a spectrofluorometer equipped with polarizers in the excitation and emission light paths.

-

Place the LUV suspension in a temperature-controlled cuvette.

-

Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~360 nm for DPH).

-

Measure the fluorescence emission intensity through polarizers oriented vertically (I({VV})) and horizontally (I({VH})).

-

Correct for instrument bias (G-factor) by measuring intensities with horizontally polarized excitation (I({HV}) and I({HH})). The G-factor is calculated as G = I({HV}) / I({HH}).

-

-

Data Analysis:

-